molecular formula C10H17NO3 B025813 (S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone CAS No. 80697-93-4

(S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone

Cat. No.: B025813
CAS No.: 80697-93-4
M. Wt: 199.25 g/mol
InChI Key: ROUBSHUEYGPLRH-MRVPVSSYSA-N
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Description

(S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone is a chiral oxazolidinone derivative. Oxazolidinones are a class of synthetic antibiotics that inhibit protein synthesis in bacteria. They are known for their effectiveness against Gram-positive bacteria and are used in the treatment of various infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone typically involves the following steps:

    Formation of the oxazolidinone ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound.

    Introduction of the isopropyl group: This step involves the alkylation of the oxazolidinone ring with an isopropyl halide under basic conditions.

    Addition of the oxobutyl group: This can be done through a Friedel-Crafts acylation reaction using butyryl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for oxazolidinone derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be used to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential antibacterial properties.

    Medicine: Investigated for its use as an antibiotic or in the development of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex and thereby blocking the translation process. This leads to the inhibition of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.

    Tedizolid: A more potent oxazolidinone derivative with enhanced activity against resistant bacterial strains.

Uniqueness

(S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone may have unique properties such as improved pharmacokinetics, reduced toxicity, or enhanced activity against specific bacterial strains compared to other oxazolidinones.

Properties

IUPAC Name

(4S)-3-butanoyl-4-propan-2-yl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-4-5-9(12)11-8(7(2)3)6-14-10(11)13/h7-8H,4-6H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUBSHUEYGPLRH-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1C(COC1=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)N1[C@H](COC1=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438189
Record name (4S)-3-Butanoyl-4-(propan-2-yl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80697-93-4
Record name (4S)-3-Butanoyl-4-(propan-2-yl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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